3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole is an organic compound notable for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms, which significantly influence its reactivity and stability. The compound's IUPAC name reflects its complex structure, which includes a triazole ring and a difluorophenyl group attached via a methyl link. It has garnered attention for its potential roles in pharmaceuticals and agricultural chemistry due to its bioactive properties.
3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole is classified as a combustible solid. It does not have a defined flash point and should be handled with care to avoid dust formation and inhalation of vapors.
The synthesis of 3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 3,5-difluorobenzyl bromide. This reaction is often conducted in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under elevated temperatures.
The reaction conditions are crucial for optimizing yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, applying green chemistry principles—such as solvent recycling—can improve sustainability during production.
The molecular structure of 3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole features:
The compound's structural data includes:
The primary reactions involving this compound include nucleophilic substitutions where the bromine atoms can be replaced by nucleophiles under appropriate conditions. This reactivity is beneficial for further functionalization of the compound.
In laboratory settings, reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the desired product is obtained efficiently.
The mechanism by which 3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The halogen substituents (bromine and fluorine) enhance binding affinity due to their electronegative nature.
Studies suggest that compounds with similar structures may act as inhibitors or activators in biochemical pathways relevant to disease processes or agricultural applications .
The physical properties of 3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to characterize these properties further .
The compound has potential applications in various fields:
1,2,4-Triazoles represent a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capabilities, metabolic stability, and capacity for diverse substitution patterns. These five-membered heterocycles containing three nitrogen atoms serve as bioisosteres for carboxylic acids, amides, and other nitrogen-containing functionalities, enabling optimized pharmacokinetic properties in drug candidates. Halogenation—particularly bromination and fluorination—at strategic positions of the triazole core significantly expands the utility of these compounds. Bromine enhances electrophilic reactivity for cross-coupling reactions, while fluorine modulates lipophilicity, membrane permeability, and bioavailability. The targeted compound 3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole exemplifies this dual-halogen strategy, combining a dibrominated triazole core with a difluorinated benzyl substituent to leverage synergistic effects for pharmaceutical development [2] [6].
The introduction of bromine atoms at the C3 and C5 positions of 1,2,4-triazole creates a symmetric yet electronically activated scaffold. This dibromination enhances the compound’s utility as a synthetic intermediate: the bromine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For example, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6, MW: 226.86 g/mol) is a cornerstone building block for synthesizing trisubstituted triazoles via regioselective functionalization [3] [6] [8]. Its crystalline solid state (melting point: 201°C) and density (2.620 g/cm³) facilitate handling in industrial processes, while its moderate water solubility (0.148 mg/mL) ensures compatibility with aqueous reaction conditions [8].
Table 1: Key Halogenated 1,2,4-Triazole Intermediates
Compound Name | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Primary Applications |
---|---|---|---|---|
3,5-Dibromo-1H-1,2,4-triazole | C₂HBr₂N₃ | 7411-23-6 | 226.86 | Cross-coupling substrate |
3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C₃H₃Br₂N₃ | 23579-79-5 | 240.88 | N-Alkylated intermediate |
3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole | C₉H₅Br₂F₂N₃ | 1240566-57-7 | 352.96 | Bioactive analog design |
3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole | C₉H₅Br₃FN₃ | 1240565-05-2 | 413.87 | Multi-halogenated lead optimization |
The desymmetrization of 3,5-dibromo-1H-1,2,4-triazole resolves longstanding regioselectivity challenges in N1-alkylation. As demonstrated in synthetic routes toward CXCR3 antagonists, sequential alkylation and cross-coupling enable gram-scale production of asymmetrically substituted triazoles without chromatographic purification [3]. This methodology is directly applicable to synthesizing the title compound, where the 3,5-difluorobenzyl group is introduced at N1 prior to bromine displacement at C3 or C5. The electron-withdrawing nature of the bromine atoms further acidifies the triazole N-H proton (predicted pKa ≈ 5.5), facilitating deprotonation and N-alkylation under mild conditions [8].
Bromine’s dual role as a sigma-hole donor and a cross-coupling handle makes it indispensable in optimizing triazole-based therapeutics. The C-Br bonds in 3,5-dibromo-triazoles undergo efficient Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl, heteroaryl, or amino groups—key modifications for enhancing target binding affinity. Computational studies indicate bromine’s positive electrostatic potential enhances halogen bonding with carbonyl oxygens in enzyme active sites, as evidenced in kinase inhibitors featuring dibromotriazole pharmacophores [3] [6].
Fluorine substituents, particularly on the benzyl group, profoundly influence bioavailability. The 3,5-difluorophenylmethyl moiety in the target compound leverages fluorine’s high electronegativity to:
Table 2: Impact of Fluorine Substitution Patterns on Molecular Properties
Benzyl Substituent | Molecular Formula | Calculated log P | Topological Polar Surface Area (Ų) | Metabolic Stability |
---|---|---|---|---|
Phenylmethyl | C₁₀H₈Br₂N₃ | 3.15 | 41.57 | Low |
(3,4-Difluorophenyl)methyl | C₉H₅Br₂F₂N₃ | 2.72 | 41.57 | High |
[3-(Trifluoromethyl)phenyl]methyl | C₁₀H₆Br₂F₃N₃ | 3.24 | 41.57 | Moderate |
(4-Bromo-2-fluorophenyl)methyl | C₉H₅Br₃FN₃ | 3.58 | 41.57 | High |
The synergistic combination of bromine (on triazole) and fluorine (on benzyl) creates a multi-halogen effect: bromine provides synthetic versatility for late-stage diversification, while fluorine fine-tunes ADME properties. In 1-[(3,4-difluorophenyl)methyl]-3,5-dibromo-1H-1,2,4-triazole (CAS 1240566-57-7), this synergy yields a molecular weight (352.96 g/mol) within the optimal range for CNS permeability and oral bioavailability [2] [5]. The 3,5-difluorophenyl analog would further enhance symmetry and dipole alignment, potentially improving crystalline lattice stability for formulation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: